molecular formula C16H25BrClNO B1528865 4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220018-95-0

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1528865
CAS No.: 1220018-95-0
M. Wt: 362.7 g/mol
InChI Key: HOFLZMZDVUKZII-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a brominated phenyl ring, a tert-butyl group, and a piperidinylmethyl ether moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride typically involves multiple steps. One common approach is the etherification of 4-Bromo-2-(tert-butyl)phenol with 4-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The brominated phenyl ring and piperidinylmethyl ether moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-tert-butylphenol: A precursor in the synthesis of the target compound.

    4-Piperidinylmethyl chloride: Another precursor used in the synthesis.

    Other Brominated Phenyl Ethers: Compounds with similar structures but different substituents.

Uniqueness

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[(4-bromo-2-tert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-16(2,3)14-10-13(17)4-5-15(14)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFLZMZDVUKZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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